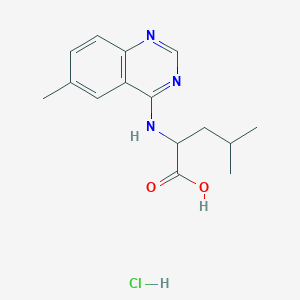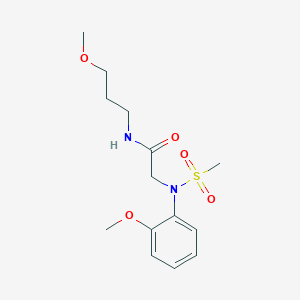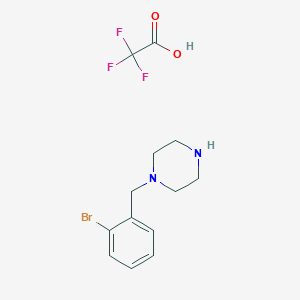
N,N'-diphenyl-1,3-adamantanedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-diphenyl-1,3-adamantanedicarboxamide, also known as DPAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, material science, and catalysis. DPAC is a member of the adamantane family, which is a class of compounds that has a unique cage-like structure. This structure makes DPAC a versatile compound that can be modified to suit different applications.
Mécanisme D'action
The mechanism of action of N,N'-diphenyl-1,3-adamantanedicarboxamide varies depending on the application. In medicine, N,N'-diphenyl-1,3-adamantanedicarboxamide inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N,N'-diphenyl-1,3-adamantanedicarboxamide also inhibits the formation of amyloid-beta plaques by binding to the protein and preventing it from aggregating. In material science, N,N'-diphenyl-1,3-adamantanedicarboxamide acts as a building block by forming strong intermolecular interactions with other molecules, which results in the formation of new materials with unique properties.
Biochemical and Physiological Effects:
N,N'-diphenyl-1,3-adamantanedicarboxamide has been shown to have low toxicity and is well-tolerated in animals. In cancer cells, N,N'-diphenyl-1,3-adamantanedicarboxamide induces apoptosis by activating caspase-3, which is a protein that plays a key role in the process of programmed cell death. N,N'-diphenyl-1,3-adamantanedicarboxamide also inhibits the formation of amyloid-beta plaques by binding to the protein and preventing it from aggregating. In material science, N,N'-diphenyl-1,3-adamantanedicarboxamide forms strong intermolecular interactions with other molecules, which results in the formation of new materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-diphenyl-1,3-adamantanedicarboxamide has several advantages for lab experiments, including its versatility, low toxicity, and ease of synthesis. However, N,N'-diphenyl-1,3-adamantanedicarboxamide also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. N,N'-diphenyl-1,3-adamantanedicarboxamide is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for N,N'-diphenyl-1,3-adamantanedicarboxamide research, including the development of new materials with unique properties, the investigation of N,N'-diphenyl-1,3-adamantanedicarboxamide as a potential treatment for Alzheimer's disease, and the optimization of N,N'-diphenyl-1,3-adamantanedicarboxamide synthesis methods to improve yield and purity. N,N'-diphenyl-1,3-adamantanedicarboxamide can also be modified to suit different applications, which opens up new possibilities for research. Overall, N,N'-diphenyl-1,3-adamantanedicarboxamide is a promising compound that has the potential to make significant contributions to various fields.
Méthodes De Synthèse
N,N'-diphenyl-1,3-adamantanedicarboxamide can be synthesized using a variety of methods, including the reaction of adamantane with phosgene and aniline. The reaction involves the formation of an intermediate, which is then converted into N,N'-diphenyl-1,3-adamantanedicarboxamide. Other methods include the reaction of 1,3-diaminoadamantane with phosgene and diphenylamine. The purity and yield of N,N'-diphenyl-1,3-adamantanedicarboxamide can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
N,N'-diphenyl-1,3-adamantanedicarboxamide has been extensively studied for its potential applications in various fields. In medicine, N,N'-diphenyl-1,3-adamantanedicarboxamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. N,N'-diphenyl-1,3-adamantanedicarboxamide has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In material science, N,N'-diphenyl-1,3-adamantanedicarboxamide has been used as a building block for the synthesis of new materials with unique properties. N,N'-diphenyl-1,3-adamantanedicarboxamide has also been used as a catalyst in various reactions, including the synthesis of polymers.
Propriétés
IUPAC Name |
1-N,3-N-diphenyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-21(25-19-7-3-1-4-8-19)23-12-17-11-18(13-23)15-24(14-17,16-23)22(28)26-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBFYIUPDKGHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-diphenyladamantane-1,3-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)




![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)


![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)


![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)